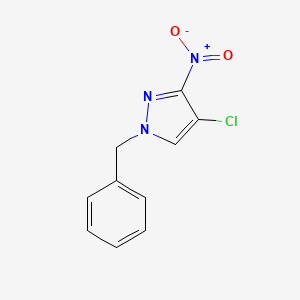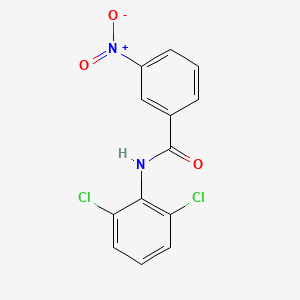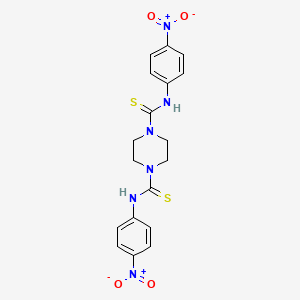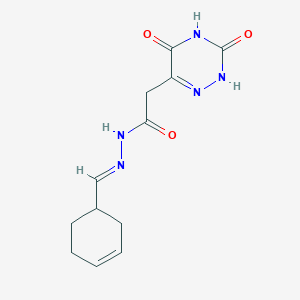![molecular formula C19H25N3S B5769867 N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5769867.png)
N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea (DEPTU) is a thiourea derivative that has been widely studied for its potential applications in scientific research. DEPTU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.44 g/mol.
Applications De Recherche Scientifique
N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea has been studied for its potential applications in various scientific research fields such as biochemistry, pharmacology, and toxicology. It has been shown to inhibit the activity of several enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea has also been reported to have antitumor, antimicrobial, and antioxidant properties.
Mécanisme D'action
The mechanism of action of N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to the active site of the enzyme. N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea has also been shown to interact with DNA and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species and lipid peroxidation in cells. N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea is also soluble in organic solvents, which makes it easy to dissolve in reaction mixtures. However, N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea has some limitations for lab experiments. It has low water solubility, which limits its use in aqueous reaction mixtures. N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea is also sensitive to light and air, which can lead to degradation over time.
Orientations Futures
There are several future directions for the study of N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail to understand how it interacts with enzymes and DNA. Additionally, the development of new synthesis methods and analogs of N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea could lead to the discovery of new compounds with improved properties.
Méthodes De Synthèse
N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea can be synthesized by the reaction of 4-(diethylamino)benzaldehyde with 2-phenylethylamine in the presence of thiourea. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature for several hours. The product is then purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S/c1-3-22(4-2)18-12-10-17(11-13-18)21-19(23)20-15-14-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCCOVZCDONFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Diethylamino)phenyl]-3-(2-phenylethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5769787.png)


![3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5769821.png)
![3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5769829.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5769841.png)
![N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5769846.png)
![N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5769854.png)
![3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5769863.png)
![2-butyl-3-[(4-methoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5769869.png)


![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5769881.png)